Cas no 2229050-32-0 (methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- SY339706
- EN300-1766363
- 2229050-32-0
-
- Inchi: 1S/C10H9F3O3/c1-16-10(15)7(14)4-5-2-3-6(11)9(13)8(5)12/h2-3,7,14H,4H2,1H3
- InChI Key: VRGCGCZKROQDEM-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1CC(C(=O)OC)O)F)F
Computed Properties
- Exact Mass: 234.05037863g/mol
- Monoisotopic Mass: 234.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.5Ų
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766363-0.05g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-0.1g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-0.25g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-0.5g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-1.0g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1766363-2.5g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-5.0g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1766363-10.0g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1766363-1g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1766363-5g |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
2229050-32-0 | 5g |
$2858.0 | 2023-09-20 |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate
Introduction to Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate (CAS No: 2229050-32-0)
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate, identified by its CAS number 2229050-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both hydroxyl and carboxyl ester functional groups, making it a versatile intermediate in the synthesis of more complex molecules.
The structural motif of methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate incorporates a trifluorophenyl ring, which is known for its ability to modulate the electronic properties and metabolic stability of attached molecules. The trifluorophenyl group is particularly interesting because it can enhance binding affinity to biological targets while also improving pharmacokinetic profiles. This feature has made such compounds valuable in the development of drugs targeting neurological disorders, cancer, and inflammation.
In recent years, there has been a surge in research focused on the development of novel fluorinated compounds due to their unique chemical and biological properties. The introduction of fluorine atoms into aromatic rings can significantly alter the reactivity and selectivity of chemical reactions, leading to more efficient synthetic routes. Additionally, fluorinated compounds often exhibit improved bioavailability and resistance to metabolic degradation, making them attractive candidates for drug development.
The synthesis of methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic strategies include the use of Grignard reagents or palladium-catalyzed cross-coupling reactions to introduce the trifluorophenyl moiety. The hydroxyl group and ester functionality can then be further modified through esterification or hydrolysis reactions, depending on the desired final product.
One of the most compelling aspects of methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is its potential as a building block for more complex pharmacologically active agents. For instance, researchers have explored its use in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The trifluorophenyl group can serve as a key pharmacophore that interacts with specific residues in target proteins, thereby modulating their activity. This has led to several promising candidates entering preclinical development pipelines.
The pharmaceutical industry has been particularly interested in fluorinated compounds due to their ability to enhance drug-like properties such as lipophilicity and metabolic stability. In particular, the trifluoromethyl group is known to increase binding affinity by improving hydrophobic interactions with biological targets. This property has been exploited in the design of drugs targeting enzymes involved in cancer pathways. For example, inhibitors of tyrosine kinases have been developed using fluorinated analogs that exhibit improved potency and selectivity over non-fluorinated counterparts.
Recent advances in computational chemistry have also played a crucial role in understanding the behavior of compounds like methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets at an atomic level. This information is invaluable for designing experiments and optimizing synthetic routes before expensive wet chemistry is undertaken. Additionally, computational methods can help identify potential side effects or toxicities early in the drug discovery process.
The role of fluorine in medicinal chemistry extends beyond simple electronic effects; it can also influence conformational preferences and solubility profiles. For instance, fluorinated aromatic rings often adopt more rigid conformations due to steric hindrance imposed by the fluorine atoms. This rigidity can prevent unwanted rotational freedom that might lead to lower binding affinity or increased metabolism. As a result, fluorinated compounds are frequently found in drug candidates that require precise spatial orientation within biological targets.
In conclusion,methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate(CAS No: 2229050-32-0) represents an important intermediate in modern pharmaceutical synthesis. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. With ongoing research focused on optimizing synthetic methodologies and exploring new applications,methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoateis poised to remain at the forefront of drug discovery efforts for years to come.
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